

literature review of 5-Tert-butylNonan-5-ol

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Compound of Interest

Compound Name: 5-Tert-butylNonan-5-ol

Cat. No.: B15489656

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An In-depth Technical Guide on 5-Tert-butylNonan-5-ol

Disclaimer: Direct experimental data for **5-tert-butylNonan-5-ol** is not readily available in the current scientific literature. This guide has been compiled based on established principles of organic chemistry and extrapolated data from structurally analogous tertiary alcohols. It is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in this and similar molecules.

Introduction

5-tert-butylNonan-5-ol is a tertiary alcohol characterized by a central carbon atom bonded to a hydroxyl group, a tert-butyl group, and two n-butyl chains. Tertiary alcohols are of significant interest in medicinal chemistry and drug discovery. Unlike primary and secondary alcohols, they are resistant to oxidation, which can lead to improved metabolic stability.^{[1][2][3]} The bulky tert-butyl group can also confer unique properties to a molecule, such as increased lipophilicity and steric shielding, which may influence its biological activity and pharmacokinetic profile.^[4] ^[5] This guide provides a theoretical framework for the synthesis, characterization, and potential biological relevance of **5-tert-butylNonan-5-ol**.

Synthesis

The most common and efficient method for the synthesis of tertiary alcohols is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone.^{[6][7][8]} An alternative approach involves the use of organolithium reagents.^{[9][10]}

Proposed Synthetic Route: Grignard Reaction

5-tert-butylnonan-5-ol can be synthesized by the reaction of di-n-butyl ketone with tert-butylmagnesium chloride.

Reaction Scheme:

Experimental Protocol: Synthesis of 5-Tert-butylnonan-5-ol

This protocol is a general guideline for the synthesis of a tertiary alcohol via the Grignard reaction.^[11]

Materials:

- Di-n-butyl ketone
- tert-Butyl chloride
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Anhydrous hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) solution
- Standard laboratory glassware (three-neck flask, dropping funnel, condenser)
- Inert atmosphere (nitrogen or argon) setup

Procedure:

- Preparation of the Grignard Reagent:
 - Set up a flame-dried three-neck flask equipped with a dropping funnel, a condenser with a drying tube, and a nitrogen/argon inlet.
 - Add magnesium turnings to the flask.

- In the dropping funnel, place a solution of tert-butyl chloride in anhydrous diethyl ether or THF.
- Add a small amount of the tert-butyl chloride solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a crystal of iodine if necessary.
- Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
- Reaction with the Ketone:
 - Cool the Grignard reagent solution in an ice bath.
 - Prepare a solution of di-n-butyl ketone in anhydrous diethyl ether or THF and add it to the dropping funnel.
 - Add the ketone solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 20°C.
 - After the addition is complete, allow the mixture to stir at room temperature for several hours or overnight to ensure the reaction goes to completion.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will hydrolyze the magnesium alkoxide salt to the alcohol and dissolve the magnesium salts.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Extract the aqueous layer with diethyl ether or THF.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Remove the solvent by rotary evaporation.
- The crude product can be purified by distillation under reduced pressure or by column chromatography.

Predicted Physicochemical Properties

The physical properties of **5-tert-butylnonan-5-ol** are predicted based on general trends for long-chain tertiary alcohols.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Property	Predicted Value/Description
Molecular Formula	C ₁₃ H ₂₈ O
Molecular Weight	200.36 g/mol
Appearance	Colorless liquid or low-melting solid at room temperature. [14]
Boiling Point	Expected to be high due to the molecular weight and hydrogen bonding, but likely lower than a primary or secondary isomer due to steric hindrance reducing the effectiveness of hydrogen bonding.
Melting Point	The bulky and somewhat symmetrical structure may lead to a higher melting point compared to less branched isomers.
Solubility in Water	Low, due to the long, nonpolar alkyl chains. [12] [13]
Solubility in Organic Solvents	High in nonpolar solvents like hexanes and ethers.
Density	Expected to be less than water, in the range of 0.8-0.9 g/mL. [16]

Predicted Spectroscopic Data

The following spectroscopic data are predictions based on the analysis of similar tertiary alcohols.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Spectroscopic Technique	Predicted Features
Infrared (IR) Spectroscopy	- Broad O-H stretch around 3400-3600 cm ⁻¹ - C-H stretches around 2850-2960 cm ⁻¹ - C-O stretch around 1150-1250 cm ⁻¹
¹³ C NMR Spectroscopy	- Carbon bearing the -OH group (C5): ~70-80 ppm- Carbons of the tert-butyl group: Quaternary carbon ~35-45 ppm, methyl carbons ~25-35 ppm- Carbons of the n-butyl chains: Chemical shifts will vary depending on the position relative to the hydroxyl group.
Mass Spectrometry (MS)	- The molecular ion peak (M ⁺) at m/z 200 is expected to be very weak or absent. [20] [21] [22] [23] - A prominent peak at M-18 (loss of water) may be observed. [22] [24] - Alpha-cleavage will lead to fragmentation, with the loss of a butyl radical (M-57) or a tert-butyl radical (M-57) being significant pathways. [24]

Potential Biological Activity and Significance in Drug Discovery

Tertiary alcohols are increasingly recognized as valuable functional groups in drug design.[\[2\]](#)[\[4\]](#)[\[5\]](#)

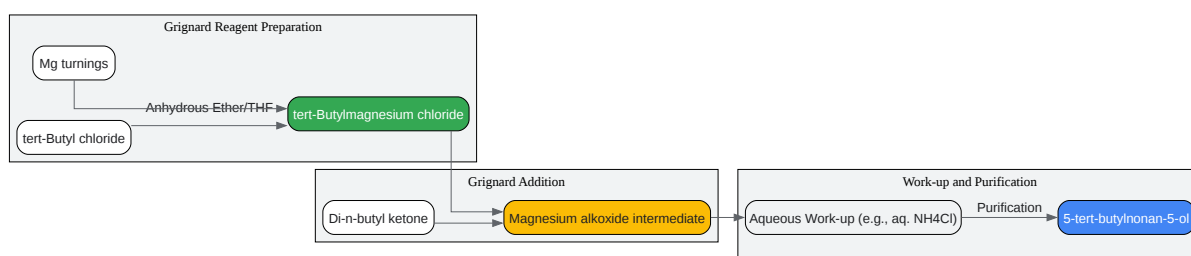
- **Metabolic Stability:** **5-tert-butylnonan-5-ol** is expected to be resistant to metabolic oxidation at the C5 position, a common metabolic pathway for primary and secondary alcohols.[\[1\]](#)[\[25\]](#) This can lead to a longer biological half-life for drug candidates containing this moiety.
- **Physicochemical Properties:** The introduction of a hydroxyl group generally increases polarity and can improve solubility compared to the corresponding alkane.[\[2\]](#)[\[4\]](#) However, the long alkyl chains in this molecule will still result in low water solubility. The bulky tert-butyl

group can provide steric hindrance that may reduce the rate of glucuronidation, another common metabolic pathway for alcohols.[2][4]

- **Biological Activity:** While there is no specific data for **5-tert-butylnonan-5-ol**, tertiary alcohols have been incorporated into various biologically active molecules, including Hsp90 inhibitors. [26] The specific biological effects would depend on the overall structure of the molecule in which this alcohol is incorporated.

Visualizations

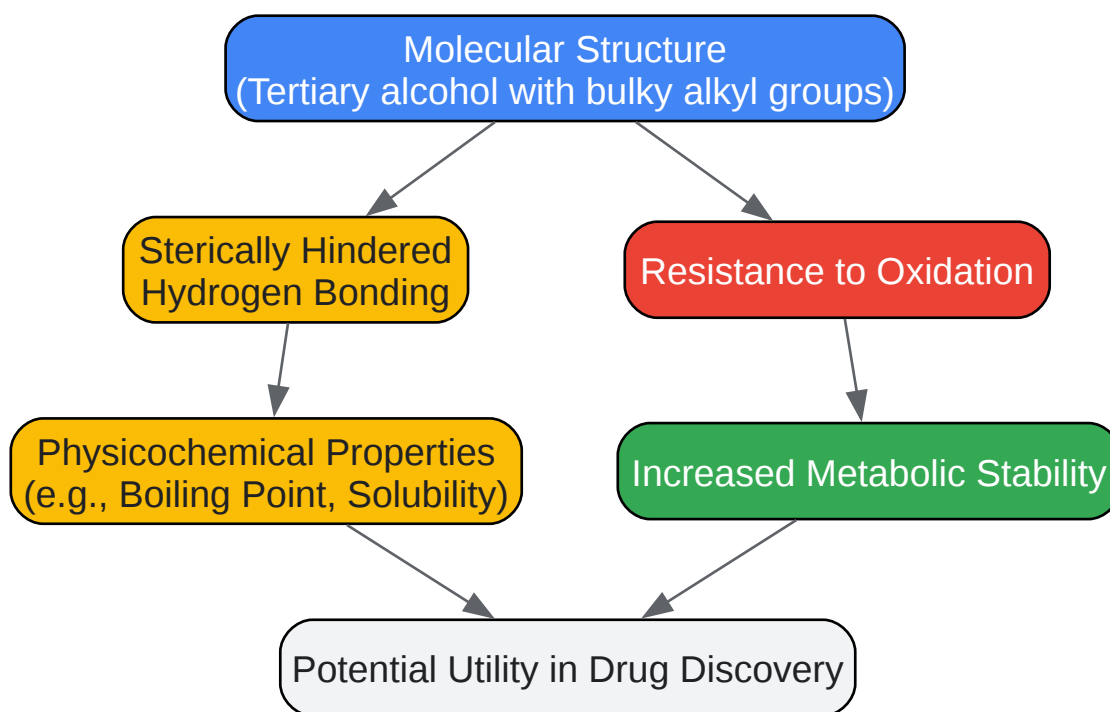
Synthesis Workflow



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Caption: Proposed synthesis workflow for **5-tert-butylnonan-5-ol**.

Logical Relationship of Properties



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